(Z)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C23H19FN8O3 and its molecular weight is 474.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrimidine derivatives, have been reported to inhibit c-met/vegfr-2 kinases . These kinases play crucial roles in cell growth and angiogenesis, making them important targets for cancer therapies .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets (such as c-met/vegfr-2 kinases) through hydrogen bonding and dipole interactions . This interaction could inhibit the activity of these kinases, leading to a decrease in cell growth and angiogenesis .
Biochemical Pathways
Given its potential inhibition of c-met/vegfr-2 kinases, it may affect pathways related to cell growth and angiogenesis . The downstream effects could include reduced tumor growth and metastasis in cancerous cells .
Result of Action
Based on the potential targets and mode of action, the compound could potentially reduce cell growth and angiogenesis, leading to a decrease in tumor growth and metastasis .
Actividad Biológica
The compound (Z)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one is a novel derivative featuring a complex structure that combines a triazole ring with a pyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of lysine-specific demethylase 1 (LSD1), a target implicated in various cancers.
Structure and Properties
The compound's structure includes several key functional groups:
- Triazole and Pyrimidine Rings : These heterocyclic structures are known for their biological activity.
- Piperazine Moiety : Often utilized in drug design for its ability to enhance solubility and bioavailability.
- Nitrophenyl and Fluorophenyl Substituents : These groups can influence the compound's electronic properties and interactions with biological targets.
Inhibition of LSD1
Research has indicated that derivatives of the [1,2,3]triazolo[4,5-d]pyrimidine scaffold exhibit significant inhibitory effects on LSD1. For instance, a related compound was shown to have an IC50 value of 0.564 μM against LSD1, demonstrating its potential as a reversible inhibitor that selectively targets this enzyme over monoamine oxidases (MAO-A/B) . The inhibition of LSD1 is particularly relevant as this enzyme plays a crucial role in the regulation of gene expression linked to cancer progression.
Antiproliferative Effects
The compound has been evaluated for its antiproliferative properties against various cancer cell lines. In vitro studies demonstrated that treatment with the compound led to a significant reduction in cell viability and migration in MGC-803 gastric cancer cells. The mechanism appears to involve the accumulation of H3K4me2, a substrate of LSD1, suggesting that the compound effectively disrupts the demethylation process essential for cancer cell proliferation .
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications on the triazole and pyrimidine rings significantly affect the biological activity. The presence of specific substituents such as nitro and fluoro groups was found to enhance the inhibitory potency against LSD1. Docking studies indicated favorable interactions between the nitrogen atoms in the triazole ring and key residues within the active site of LSD1, supporting the observed biological activity .
Case Studies
A series of experiments were conducted to assess the compound's efficacy:
- Cell Viability Assays : Various concentrations of the compound were tested against MGC-803 cells, revealing a dose-dependent decrease in cell viability.
- Western Blot Analysis : Proteins extracted from treated cells showed increased levels of H3K4me2, confirming the inhibition of LSD1 activity.
Concentration (µM) | Cell Viability (%) | H3K4me2 Levels |
---|---|---|
0.5 | 80 | Low |
1.0 | 65 | Moderate |
5.0 | 30 | High |
Propiedades
IUPAC Name |
(Z)-1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-(4-nitrophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN8O3/c24-17-2-1-3-19(14-17)31-23-21(27-28-31)22(25-15-26-23)30-12-10-29(11-13-30)20(33)9-6-16-4-7-18(8-5-16)32(34)35/h1-9,14-15H,10-13H2/b9-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDCUEHXAYJYLE-TWGQIWQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C=CC5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)/C=C\C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.